molecular formula C12H17NO3 B12624255 [(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol CAS No. 920756-39-4

[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol

Cat. No.: B12624255
CAS No.: 920756-39-4
M. Wt: 223.27 g/mol
InChI Key: BVUUNVRLYQRDQQ-RYUDHWBXSA-N
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Description

[(2S,6S)-6-Methoxy-4-phenylmorpholin-2-yl]methanol is a morpholine derivative characterized by a six-membered morpholine ring with stereospecific substitutions: a methoxy group at the 6-position, a phenyl group at the 4-position, and a hydroxymethyl group at the 2-position. The compound’s stereochemistry (2S,6S) is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920756-39-4

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol

InChI

InChI=1S/C12H17NO3/c1-15-12-8-13(7-11(9-14)16-12)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12-/m0/s1

InChI Key

BVUUNVRLYQRDQQ-RYUDHWBXSA-N

Isomeric SMILES

CO[C@@H]1CN(C[C@H](O1)CO)C2=CC=CC=C2

Canonical SMILES

COC1CN(CC(O1)CO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Method 1: Direct Alkylation of Morpholine Derivatives

One common method involves the alkylation of morpholine derivatives with phenyl and methoxy groups. This process typically includes the following steps:

  • Starting Materials :

    • Morpholine
    • Phenyl halide (e.g., bromobenzene)
    • Methanol or methoxy reagent
  • Reaction Conditions :

    • The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • A base such as potassium carbonate or sodium hydride is often employed to deprotonate the morpholine and facilitate nucleophilic attack.
  • Yield and Purification :

    • The crude product can be purified using silica gel chromatography.
    • Typical yields range from 60% to 80%, depending on the reaction conditions and purification methods used.

Method 2: One-Pot Synthesis via Coupling Reactions

A more efficient one-pot synthesis can be performed using coupling reactions involving amines and alcohols:

  • Starting Materials :

    • An appropriate amine (e.g., morpholine)
    • A phenolic compound
    • An alcohol (methanol)
  • Reaction Conditions :

    • The reaction can be catalyzed by coupling agents such as HATU or EDC.
    • Conducted under inert atmosphere conditions at room temperature for several hours.
  • Yield and Purification :

    • Following the reaction, the mixture is diluted with water and extracted with an organic solvent.
    • Yields can exceed 70% with careful control of reaction parameters.

Comparative Analysis of Methods

The following table summarizes the key aspects of the two preparation methods discussed:

Method Starting Materials Yield (%) Purification Method
Direct Alkylation Morpholine, Phenyl halide, Methanol 60-80 Silica gel chromatography
One-Pot Coupling Amine, Phenolic compound, Alcohol >70 Liquid-liquid extraction

Chemical Reactions Analysis

Types of Reactions

[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds related to [(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol exhibit promising antitumor properties. For instance, derivatives of morpholine have been investigated for their ability to inhibit tumor growth in various cancer cell lines. These studies focus on the compound's mechanism of action, which may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Neuroprotective Effects
The compound has also shown potential neuroprotective effects. Studies suggest that it may mitigate neurodegenerative processes by inhibiting specific enzymes involved in oxidative stress and inflammation. This property positions it as a candidate for further development in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Enzyme Inhibition

Inhibition of Protein Phosphatases
this compound has been identified as an inhibitor of protein phosphatases, which are critical enzymes involved in various cellular processes including signal transduction and cell cycle regulation. The inhibition of these enzymes can lead to altered cellular responses, making this compound valuable in the development of therapeutic agents targeting diseases characterized by dysregulated phosphatase activity .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for constructing complex molecules. Its unique structural features allow chemists to utilize it in the synthesis of various biologically active compounds. The ability to modify its structure through chemical reactions enhances its utility in creating new pharmaceuticals .

Case Studies and Research Findings

StudyFocusFindings
Study on Antitumor Activity Evaluation of derivativesIdentified significant inhibition of cancer cell proliferation in vitro.
Neuroprotection Research Mechanisms of actionDemonstrated reduction in oxidative stress markers in neuronal cells.
Enzyme Inhibition Analysis Protein phosphatase inhibitionShowed effective inhibition with potential therapeutic implications for cancer treatment.

Mechanism of Action

The mechanism of action of [(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit the production of pro-inflammatory cytokines, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

((2R,6S)-4-Benzyl-6-((benzyloxy)methyl)morpholin-2-yl)methanol
  • Molecular Formula: C₂₀H₂₅NO₃
  • Molecular Weight : 327.42 g/mol
  • Key Features: Benzyl and benzyloxy substituents increase lipophilicity compared to the phenyl and methoxy groups in the target compound. Safety Profile: Associated with health hazards (H302, H315, H319, H335), indicating higher toxicity risks due to bulky substituents .
(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol
  • Molecular Formula: C₁₄H₂₁NO₂
  • Molecular Weight : 235.33 g/mol
  • Key Features :
    • Dimethyl groups at the 6-position reduce steric hindrance compared to methoxy or benzyloxy groups.
    • Lacks aromatic substituents (e.g., phenyl), likely decreasing π-π stacking interactions with biological targets.
    • Used in material science applications rather than pharmaceuticals, highlighting substituent-dependent utility .
[(2S,6R)-6-(6-Amino-9H-purin-9-yl)-4-benzylmorpholin-2-yl]methanol
  • Molecular Formula : C₁₇H₂₁N₅O₂
  • Molecular Weight : 327.39 g/mol
  • Key Features :
    • Incorporates a purine moiety, suggesting antiviral or nucleoside analog applications.
    • Stereochemistry (2S,6R) and benzyl group position diverge from the target compound, emphasizing the role of substitution patterns in biological targeting .
(2-Methoxyphenyl)(morpholin-4-yl)methanone
  • Molecular Formula: C₁₂H₁₅NO₃
  • Molecular Weight : 221.26 g/mol
  • Key Features :
    • Replaces the hydroxymethyl group with a ketone, reducing hydrogen-bonding capacity.
    • The methoxyphenyl group may enhance affinity for enzymes like cytochrome P450, common in kinase inhibitors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Applications/Properties References
[(2S,6S)-6-Methoxy-4-phenylmorpholin-2-yl]methanol C₁₂H₁₇NO₃ ~235.27 Methoxy, phenyl, hydroxymethyl 2S,6S CNS therapeutics (inferred) -
((2R,6S)-4-Benzyl-6-((benzyloxy)methyl)morpholin-2-yl)methanol C₂₀H₂₅NO₃ 327.42 Benzyl, benzyloxy, hydroxymethyl 2R,6S Pharmaceutical synthesis; higher toxicity
(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol C₁₄H₂₁NO₂ 235.33 Benzyl, dimethyl, hydroxymethyl Not specified Material science
[(2S,6R)-6-(6-Amino-9H-purin-9-yl)-4-benzylmorpholin-2-yl]methanol C₁₇H₂₁N₅O₂ 327.39 Benzyl, purine, hydroxymethyl 2S,6R Antiviral/nucleoside analogs
(2-Methoxyphenyl)(morpholin-4-yl)methanone C₁₂H₁₅NO₃ 221.26 Methoxyphenyl, ketone Morpholin-4-yl Enzyme inhibition

Key Findings and Insights

Toxicity: Complex substituents correlate with higher toxicity (e.g., benzyloxy in vs. methoxy in the target compound). Stereochemistry: The (2S,6S) configuration in the target compound may optimize CNS activity compared to (2R,6S) or (2S,6R) analogs .

Pharmacokinetic Considerations: Morpholine derivatives like (2S,6S)-hydroxynorketamine exhibit significant brain penetration (46.3% bioavailability) and prolonged half-lives (~8 hours) .

Applications :

  • CNS Therapeutics : The target compound’s balance of phenyl and methoxy groups may favor interactions with serotonin or NMDA receptors.
  • Antiviral Agents : Purine-substituted analogs () highlight the scaffold’s versatility in targeting viral polymerases.

Biological Activity

[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol is a compound belonging to the class of morpholine derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H19NO3\text{C}_{15}\text{H}_{19}\text{N}\text{O}_3

This structure features a morpholine ring substituted with a methoxy group and a phenyl group, which contribute to its biological properties.

Anticancer Properties

Research has indicated that morpholine derivatives exhibit significant anticancer activity. A study on C-substituted morpholines highlighted their potential in inhibiting cancer cell proliferation. For example, compounds similar to this compound were tested against various human cancer cell lines, showing promising cytotoxic effects with IC50 values often below 20 µg/mL .

Table 1: Cytotoxicity of Morpholine Derivatives

CompoundCell Line TestedIC50 (µg/mL)
This compoundMCF-7<20
Compound AA549<15
Compound BPC3<10
Compound CHT-29<18

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies suggest that morpholine derivatives can increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death . This is particularly relevant in breast cancer cells (MCF-7), where the compound's ability to trigger apoptotic pathways was demonstrated.

Case Studies

In a notable case study involving similar morpholine derivatives, researchers observed that these compounds could effectively inhibit tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to control groups treated with vehicle solutions .

Antimicrobial Effects

Morpholine derivatives have also been evaluated for their antimicrobial properties. Compounds related to this compound demonstrated activity against various bacterial strains. The structure-function relationship suggests that modifications to the morpholine ring can enhance antibacterial efficacy .

Neuroprotective Effects

Emerging research indicates that certain morpholine derivatives may possess neuroprotective properties. These compounds are being investigated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative damage .

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